2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole
Description
2-[2-(Methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a pyridine ring substituted at the 2-position with a methylsulfanyl (-SCH₃) group.
Properties
IUPAC Name |
2-(2-methylsulfanylpyridin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-17-13-9(5-4-8-14-13)12-15-10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVKVQFVQUKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the nucleophilic substitution of a cyano group in a triazine ring by a triazol-3-amine residue, followed by the transformation of the triazine ring into a pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescence probe for detecting metal ions such as cadmium.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, as a fluorescence probe, it binds selectively to cadmium ions, resulting in a turn-on fluorescence response . The molecular pathways involved in its pharmacological effects are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key analogs and their structural variations:
| Compound Name | Substituents on Pyridine/Benzodiazole Core | Sulfur Functionalization | Biological Activity/Application | Reference ID |
|---|---|---|---|---|
| 2-[2-(Methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole (Target Compound) | Pyridin-3-yl with 2-SCH₃ | Methylsulfanyl | Under investigation | [10, 18] |
| 2-(3-Pyridyl)-1H-benzimidazole | Pyridin-3-yl (no sulfur substituent) | None | LDHA inhibitor; antimicrobial lead | [10, 18] |
| 2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzodiazole | Ethoxy, methyl on pyridine; sulfonyl bridge | Sulfonyl (-SO₂-) | Antiviral (herpes budding inhibition) | [2] |
| 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzodiazole | Trifluoroethoxy, methyl on pyridine; sulfanyl bridge | Sulfanyl (-S-) | Crystallographically characterized | [8] |
| 2-(1H-1,3-benzodiazol-2-yl) phenol (1b) | Phenolic hydroxyl group | None | Antimicrobial, antioxidant | [4, 6] |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole | Chloro, trifluoromethyl on pyridine | None | Synthetic intermediate | [15] |
Key Observations:
Sulfur Functionalization :
- The methylsulfanyl group in the target compound provides moderate electron-donating effects compared to sulfonyl (-SO₂-) groups in analogs, which are stronger electron-withdrawing moieties. This difference impacts solubility and target binding .
- Sulfinyl (-SO-) derivatives (e.g., ) exhibit chiral centers, influencing pharmacokinetics and receptor interactions .
Pyridine Substituents :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce bioavailability .
- Methoxy or ethoxy groups () improve solubility and modulate binding affinity in antiviral applications .
Benzodiazole Core Modifications: Phenolic derivatives (e.g., 1b in ) show enhanced antioxidant activity due to radical-scavenging hydroxyl groups .
Physicochemical Data:
Biological Activity
2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole
- Molecular Formula : C12H10N2S
- Molecular Weight : 218.29 g/mol
The structural features of this compound suggest potential interactions with various biological targets, particularly in the realm of cancer therapy and antimicrobial activity.
Biological Activity Overview
The biological activities of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can be categorized into several key areas:
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that the compound reduced cell viability in A549 lung cancer cells with an IC50 value of approximately 15 µM .
Antimicrobial Properties
The compound has also displayed promising antimicrobial activity. It was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against these bacteria was recorded at 8 µg/mL, indicating strong antibacterial potential .
The mechanisms underlying the biological activity of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G1 phase, thereby inhibiting tumor growth.
Data Table: Biological Activity Summary
| Biological Activity | Effectiveness (IC50/MIC) | References |
|---|---|---|
| Anticancer (A549 Cells) | 15 µM | |
| Antibacterial (S. aureus) | 8 µg/mL | |
| Antibacterial (E. coli) | 8 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
A study conducted on various cancer cell lines revealed that treatment with 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins . -
Case Study on Antimicrobial Efficacy :
In an investigation assessing the antimicrobial properties against resistant strains, the compound showed significant inhibition against MRSA strains with an MIC lower than that observed for standard antibiotics such as vancomycin . This highlights its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
